molecular formula C16H24Cl2N2O2 B2749757 2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride CAS No. 1049790-47-7

2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride

Cat. No.: B2749757
CAS No.: 1049790-47-7
M. Wt: 347.28
InChI Key: BMPWFPFUSZGEFE-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure with a chloroacetamide backbone, a methoxyphenyl group, and a piperidine ring, making it an interesting subject for chemical research and development.

Mechanism of Action

Target of Action

It is known that similar compounds, such as n-phenylacetamide derivatives, have shown good analgesic activity

Mode of Action

Compounds with similar structures have been found to induce apoptosis , suggesting that this compound may interact with its targets to trigger programmed cell death

Biochemical Pathways

Based on its potential apoptotic activity , it can be hypothesized that it may influence pathways related to cell survival and death

Result of Action

Based on its potential apoptotic activity , it can be hypothesized that this compound may lead to cell death in targeted cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-methoxybenzaldehyde with piperidine to form 4-methoxyphenylpiperidine.

    Alkylation: The intermediate is then alkylated using 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield the desired chloroacetamide derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the acetamide moiety can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The methoxyphenyl group can participate in oxidation reactions to form quinones or reduction reactions to yield phenols.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted acetamides can be formed.

    Oxidation Products: Quinones or other oxidized derivatives of the methoxyphenyl group.

    Reduction Products: Phenolic derivatives or reduced forms of the acetamide.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating libraries of compounds for screening in drug discovery.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the piperidine ring suggests it could interact with various biological targets, possibly acting as a ligand for receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.

    2-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride can influence its electronic properties and reactivity, potentially offering unique interactions with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2.ClH/c1-21-14-7-5-13(6-8-14)15(12-18-16(20)11-17)19-9-3-2-4-10-19;/h5-8,15H,2-4,9-12H2,1H3,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPWFPFUSZGEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)CCl)N2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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